(2S)-2-(carbamoylamino)propanoic acid

描述

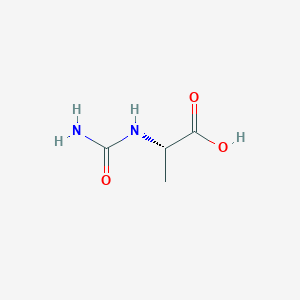

(2S)-2-(Carbamoylamino)propanoic acid (C₄H₈N₂O₃), also known as n-carbamoyl-L-alanine (CAS: 18409-49-9), is a chiral amino acid derivative characterized by a carbamoyl group (-NH-C(O)-NH₂) attached to the second carbon of the L-alanine backbone. Key properties include:

- Molecular weight: 132.12 g/mol

- SMILES: CC(NC(N)=O)C(O)=O

- InChIKey: LUSWEUMSEVLFEQ-REOHCLBHSA-N

- Functional groups: Carboxylic acid (-COOH), urea derivative (-NH-C(O)-NH₂), and hydroxyl group .

- Structural features: 16 bonds, including two rotatable bonds and two double bonds, with a stereocenter at the C2 position .

This compound’s urea moiety and carboxylic acid group make it relevant in peptide synthesis and enzyme inhibition studies.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-49-9 | |

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Carbamoylamino Derivatives

(a) (2S)-3-(Carbamoylamino)-2-methylpropanoic acid (URQ)

- Molecular formula : C₅H₁₀N₂O₃

- Molecular weight : 146.14 g/mol

- Key differences: The carbamoylamino group is on the third carbon, and a methyl branch is present at C2.

(b) (2S)-2-[(Phenylcarbamoyl)amino]propanoic acid

Amino Acid Derivatives with Modified Substituents

(a) (2S)-2-Aminobutanoic Acid

- Molecular formula: C₄H₉NO₂

- Molecular weight : 119.12 g/mol

- Key differences: Lacks the carbamoylamino group; instead, it has a primary amine (-NH₂) at C2. This simpler structure impacts its reactivity and biological roles, such as in neurotransmitter synthesis .

(b) (2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid

Stereochemical Variants

(a) (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

Pharmaceutical Impurities

(a) (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid

- Molecular formula : C₁₃H₁₂O₃

- Molecular weight : 216.23 g/mol

- This compound is an impurity in naproxen synthesis, highlighting the importance of structural purity in pharmaceuticals .

Structural and Functional Comparison Table

Key Research Findings

- Solubility and Bioavailability: The carbamoylamino group in this compound enhances hydrogen bonding, improving solubility relative to phenyl-substituted analogs like C₁₀H₁₂N₂O₃ .

- Stereochemical Impact : Stereoisomers such as (2S,3R)-configured compounds exhibit distinct biological activities due to spatial compatibility with enzyme active sites .

- Industrial Relevance : Structural analogs with aromatic substituents (e.g., naphthalene in C₁₃H₁₂O₃) are critical in quality control during drug manufacturing .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for (2S)-2-(carbamoylamino)propanoic acid in academic settings?

- Methodological Answer : Synthesis typically involves stereoselective protection of the amino group followed by carbamoylation. For example, analogous compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride are synthesized using L-serine derivatives as starting materials, with carbamoylation achieved via reaction with cyanate or urea derivatives under controlled pH (6–7) . Purification often employs reverse-phase HPLC with C18 columns and a mobile phase of water/acetonitrile (0.1% TFA), validated by ≥95% purity thresholds .

Q. How is the stereochemical integrity of this compound confirmed?

- Methodological Answer : Stereochemical validation uses chiral HPLC (e.g., Chiralpak® IA column) with polar organic mobile phases (methanol:ethanol, 90:10) and optical rotation measurements. Comparative analysis with enantiomeric standards and X-ray crystallography (if crystals are obtainable) provides definitive confirmation . For non-crystalline samples, circular dichroism (CD) spectroscopy at 190–250 nm distinguishes the (2S) configuration .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Carbamoylamino derivatives often interact with amino acid metabolism enzymes, such as glutamine synthetase or urease, due to structural mimicry. In vitro assays (e.g., enzyme inhibition kinetics using Michaelis-Menten analysis) and molecular docking (AutoDock Vina) identify binding affinities. For example, related compounds show IC₅₀ values in the micromolar range against bacterial ureases .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Standardize protocols using reference materials (e.g., pharmaceutical-grade impurities from ) and validate via:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics.

- Crystallography : Resolves binding modes (e.g., PDB deposition for public validation).

- Batch-to-batch consistency checks : LC-MS to detect trace contaminants (<0.1%) affecting activity .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : Dihydrochloride salts (as in ) enhance aqueous solubility (tested via shake-flask method, pH 1–7.4).

- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation (dynamic light scattering for size distribution).

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., de-carbamoylated analogs) .

Q. How can computational models predict the compound’s metabolic fate or toxicity?

- Methodological Answer :

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites.

- Toxicophore Mapping : Compare structural alerts (e.g., reactive carbamoyl groups) against databases like Tox21 .

- Validation : Cross-check with in vitro hepatocyte assays (CYP450 inhibition screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。